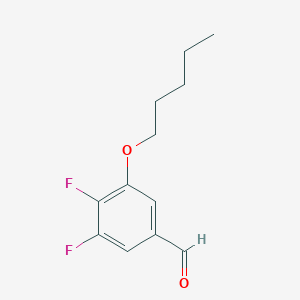
3,4-Difluoro-5-(pentyloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-5-(pentyloxy)benzaldehyde is an organic compound with the molecular formula C12H14F2O2 It is a benzaldehyde derivative, characterized by the presence of two fluorine atoms at the 4 and 5 positions and a pentoxy group at the 3 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-(pentyloxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with a suitable fluorinated benzene derivative.
Introduction of the Pentoxy Group: The pentoxy group is introduced via a nucleophilic substitution reaction, where a pentanol derivative reacts with the fluorinated benzene under basic conditions.
Formylation: The formyl group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the intermediate compound reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-(pentyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and the pentoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4,5-Difluoro-3-n-pentoxybenzoic acid.
Reduction: 4,5-Difluoro-3-n-pentoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-5-(pentyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-(pentyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes, potentially inhibiting or modifying their activity. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4,5-Difluorobenzaldehyde: Lacks the pentoxy group, making it less hydrophobic and potentially less reactive in certain applications.
3-n-Pentoxybenzaldehyde: Lacks the fluorine atoms, which may reduce its stability and reactivity.
4,5-Difluoro-3-methoxybenzaldehyde: Has a methoxy group instead of a pentoxy group, affecting its solubility and reactivity.
Uniqueness
3,4-Difluoro-5-(pentyloxy)benzaldehyde is unique due to the combination of fluorine atoms and the pentoxy group, which confer distinct chemical properties such as increased stability, hydrophobicity, and reactivity. These properties make it valuable in various research and industrial applications.
Properties
IUPAC Name |
3,4-difluoro-5-pentoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-2-3-4-5-16-11-7-9(8-15)6-10(13)12(11)14/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXGJUZYNHZITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C(=CC(=C1)C=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














